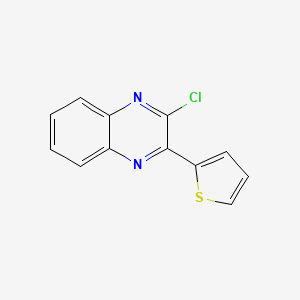

2-Chloro-3-(2-thienyl)quinoxaline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-thiophen-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-12-11(10-6-3-7-16-10)14-8-4-1-2-5-9(8)15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYUCZXMDOQOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384301 | |

| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71266-18-7 | |

| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-(5-Chlorothiophen-2-yl)quinoxaline: A Technical Overview

This technical guide presents a summary of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(5-chlorothiophen-2-yl)quinoxaline. The data is compiled from a 2023 study by Fitzgerald et al. in Dalton Transactions, which explores the synthesis and photophysical properties of various 2-(thienyl)quinoxaline derivatives.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(5-chlorothiophen-2-yl)quinoxaline.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.17 | s | - | 1H |

| 8.10–7.99 | m | - | 2H |

| 7.79–7.67 | m | - | 2H |

| 7.63 | d | 4.0 | 1H |

| 7.02 | d | 4.0 | 1H |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 146.7 |

| 142.2 |

| 141.6 |

| 141.3 |

| 141.2 |

| 135.2 |

| 130.8 |

| 129.6 |

| 129.3 |

| 129.2 |

| 127.8 |

| 126.3 |

| Solvent: CDCl₃, Spectrometer Frequency: 101 MHz |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| EI | 246.0018 | 246.0018 | C₁₂H₇ClN₂S |

Experimental Protocol

The synthesis of 2-(5-chlorothiophen-2-yl)quinoxaline is achieved through the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with 1,2-phenylenediamine.

Materials:

-

2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one (976 mg, 4.07 mmol)

-

1,2-phenylenediamine (485 mg, 4.48 mmol)

-

Ethanol

Procedure: The synthesis is carried out by reacting 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with 1,2-phenylenediamine.[1] While the specific solvent and reaction conditions for this particular derivative are not detailed in the abstract, the general procedure for related compounds involves dissolving the reactants in ethanol and heating the mixture.[1] The product precipitates upon cooling and can be collected by filtration.[1] This process yielded 2-(5-chlorothiophen-2-yl)quinoxaline as an orange solid (164 mg, 16% yield).[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for 2-(thienyl)quinoxaline derivatives, which is analogous to the synthesis of the chloro-substituted compound discussed.

References

A Technical Guide to the Initial Biological Screening of 2-Chloro-3-(2-thienyl)quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening protocols for 2-Chloro-3-(2-thienyl)quinoxaline derivatives. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. Derivatives have been developed as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents.[1] The introduction of a chloro group at the 2-position and a thienyl moiety at the 3-position creates a versatile core structure for developing novel therapeutic agents.

This document outlines the fundamental experimental methodologies for evaluating the antimicrobial and anticancer potential of these specific derivatives, presents data in a structured format for comparative analysis, and uses visualizations to clarify complex workflows and pathways.

General Synthesis Pathway

The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine with a 2-thienyl substituted α-dicarbonyl compound. The resulting quinoxalin-2-ol is then chlorinated to yield the target 2-chloro-quinoxaline scaffold, which can be further modified. A common chlorinating agent used is phosphorus oxychloride (POCl₃).[1]

References

Unveiling the Luminescent World of Thienyl-Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Novel thienyl-quinoxaline compounds are emerging as a significant class of molecules in the landscape of organic electronics and biomedical research. Their unique photophysical properties, characterized by tunable emission spectra, high quantum yields, and sensitivity to their environment, make them prime candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and potential therapeutic agents. This technical guide provides an in-depth exploration of the core photophysical characteristics of these compounds, supported by experimental data and detailed methodologies.

Core Photophysical Properties: A Quantitative Overview

The photophysical behavior of thienyl-quinoxaline derivatives is governed by the interplay of the electron-donating thiophene moiety and the electron-accepting quinoxaline core. This donor-acceptor architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the surrounding solvent polarity, a property known as solvatochromism. The extent of this ICT character and the resulting emission properties can be finely tuned by strategic chemical modifications to both the thienyl and quinoxaline units.

Below is a summary of key photophysical data for a selection of novel thienyl-quinoxaline compounds, showcasing the impact of structural variations on their absorption and emission characteristics.

| Compound | Substitution Pattern | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |

| TQ1 | 2-(Thiophen-2-yl)quinoxaline | 364 | 401-491 (solvent dependent) | Not Reported | Variable | [1][2] |

| DTQ | 2,3-Di(thiophen-2-yl)quinoxaline | ~390-461 (ICT band) | 465-566 | Not Reported | ~75-105 | [3] |

| V-TQ | V-shaped 2,3-Bis(5-arylthienyl)dibenzo[f,h]quinoxaline | Bathochromic shift with donor strength | Bathochromic shift with donor strength | Good | Large | [4] |

| PQX | 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline | Not Reported | Full-color solvatochromic fluorescence | Not Reported | Variable | [5] |

| Ir(thq)2(bpy) | Iridium(III) complex of 2-(thienyl)quinoxaline | Not Reported | 665-751 | Not Reported | Not Applicable | [1][2] |

Note: The photophysical properties, particularly the emission maxima and quantum yields, are highly dependent on the solvent used due to solvatochromic effects. The data presented here are representative values. For detailed information, please refer to the cited literature.

Experimental Protocols: A Guide to Characterization

The elucidation of the photophysical properties of novel thienyl-quinoxaline compounds relies on a suite of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of Thienyl-Quinoxaline Derivatives

A common and effective method for the synthesis of 2,3-disubstituted quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6]

General Procedure for the Synthesis of 2,3-Di(thienyl)quinoxaline:

-

Reactant Preparation: Dissolve equimolar amounts of the desired ortho-phenylenediamine and 1,2-di(thiophen-2-yl)ethane-1,2-dione (thienil) in a suitable solvent, such as ethanol or acetic acid.

-

Reaction: Reflux the mixture for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the electronic transitions and emissive properties of the compounds.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer for absorption measurements.

-

A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector for fluorescence measurements.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the thienyl-quinoxaline compound in various spectroscopic-grade solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes. The concentration should be low enough to ensure a linear relationship between absorbance and concentration (typically in the range of 10⁻⁶ to 10⁻⁵ M).

-

Absorption Measurement: Record the UV-Vis absorption spectrum of the sample from approximately 250 nm to 600 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Measurement: Excite the sample at its λ_abs. Record the fluorescence emission spectrum over a suitable wavelength range, typically starting 10-20 nm above the excitation wavelength to avoid Rayleigh scattering. The wavelength of maximum emission (λ_em) is determined. Slit widths for both excitation and emission should be kept constant for comparative studies.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined relative to a well-characterized standard.

Standard: A common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54). The choice of standard should ideally have an absorption and emission profile that overlaps with the sample.

Procedure:

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Spectra: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Solvatochromism Study

This study investigates the effect of solvent polarity on the photophysical properties of the compound.

Procedure:

-

Data Collection: Record the absorption and emission spectra of the thienyl-quinoxaline compound in a series of aprotic and protic solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol).

-

Lippert-Mataga Plot: To quantify the solvatochromic effect and estimate the change in dipole moment upon excitation, a Lippert-Mataga plot is constructed. This involves plotting the Stokes shift (in wavenumbers, ν_abs - ν_em) against the solvent polarity function, Δf (orientation polarizability), which is calculated as:

Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

where ε is the dielectric constant and n is the refractive index of the solvent. A linear correlation in the Lippert-Mataga plot is indicative of a significant change in dipole moment upon excitation, confirming the ICT nature of the excited state.[7]

Visualizing the Processes: Workflows and Concepts

To better understand the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and photophysical characterization of thienyl-quinoxaline compounds.

Caption: Conceptual diagram illustrating the principle of solvatochromism in donor-acceptor thienyl-quinoxaline compounds.

Conclusion and Future Directions

The compelling photophysical properties of novel thienyl-quinoxaline compounds, including their tunable emission and environmental sensitivity, underscore their vast potential in various scientific and technological fields. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed characterization of new derivatives. Future research will likely focus on the development of compounds with enhanced two-photon absorption for bio-imaging, improved charge transport properties for next-generation OLEDs, and the exploration of their utility as responsive materials in smart sensors and drug delivery systems. The continued exploration of this fascinating class of molecules promises to unlock even more innovative applications in the years to come.

References

- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iss.com [iss.com]

- 6. mtieat.org [mtieat.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Neuromodulatory Potential: A Technical Guide to the Mechanism of Action of 2-Chloro-3-(2-thienyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the probable mechanism of action for the novel synthetic compound, 2-Chloro-3-(2-thienyl)quinoxaline. While direct experimental data for this specific molecule is emerging, extensive research on structurally analogous quinoxaline derivatives strongly indicates its role as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in excitatory neurotransmission. This document details the theoretical framework of its action, comprehensive experimental protocols for validation, and a comparative analysis of quantitative data from related compounds. Visualizations of the pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the methodologies involved in the discovery and characterization of such compounds.

Introduction: The Therapeutic Promise of Quinoxaline Derivatives

Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. A significant area of interest within neuroscience and drug development lies in their potent modulation of excitatory amino acid receptors, particularly the AMPA receptor. Aberrant AMPA receptor signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, excitotoxicity following stroke, and neurodegenerative diseases. Consequently, the development of specific AMPA receptor antagonists is a promising therapeutic strategy. This guide focuses on elucidating the likely mechanism of action of this compound by leveraging the wealth of data on its chemical class.

Postulated Mechanism of Action: Competitive Antagonism of the AMPA Receptor

Based on the established pharmacology of 2,3-disubstituted quinoxaline derivatives, this compound is hypothesized to function as a competitive antagonist at the AMPA receptor. This mechanism involves the direct binding of the compound to the glutamate binding site on the AMPA receptor, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition of AMPA receptor activation leads to a reduction in the influx of sodium and calcium ions into the postsynaptic neuron, ultimately dampening excitatory neurotransmission.

The AMPA Receptor Signaling Pathway

The following diagram illustrates the canonical AMPA receptor signaling pathway and the proposed point of intervention for this compound.

Quantitative Analysis of Structurally Related AMPA Receptor Antagonists

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the binding affinities and inhibitory concentrations of well-characterized quinoxaline derivatives, providing a benchmark for the expected potency of the title compound.

| Compound | Target | Assay Type | Value | Reference |

| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA Receptor | [3H]AMPA Binding (Ki) | 0.021 µM | |

| PNQX | AMPA Receptor | Functional Assay (IC50) | 0.063 µM | |

| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA/Kainate Receptor | Functional Assay (IC50) | ~0.4 µM (AMPA) | |

| NBQX | AMPA Receptor | Functional Assay (IC50) | ~0.1 µM |

Detailed Experimental Protocols for Mechanism of Action Discovery

The following protocols are standard methodologies employed to characterize the mechanism of action of putative AMPA receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the AMPA receptor.

Materials:

-

[3H]AMPA (radioligand)

-

Rat cortical membrane preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., high concentration of a known AMPA antagonist like CNQX)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the rat cortical membrane preparation, [3H]AMPA, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the effect of the test compound on AMPA receptor-mediated currents in a heterologous expression system.

Objective: To characterize the inhibitory effect of this compound on AMPA receptor function.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding AMPA receptor subunits

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Recording electrodes (filled with KCl)

-

Recording solution (e.g., Ringer's solution)

-

Glutamate or AMPA (agonist)

-

Test compound

Procedure:

-

Inject Xenopus oocytes with cRNA for the desired AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with the recording solution containing the AMPA receptor agonist to elicit an inward current.

-

Apply the test compound at various concentrations along with the agonist and record the resulting current.

-

Wash out the test compound and re-apply the agonist to ensure reversibility.

-

Analyze the data to determine the IC50 and the nature of the inhibition (competitive vs. non-competitive).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the detailed study of the compound's effect on native or recombinant AMPA receptors in mammalian cells.

Objective: To investigate the detailed electrophysiological effects of this compound on AMPA receptor-mediated currents.

Materials:

-

Cultured neurons or cell lines expressing AMPA receptors

-

Patch-clamp rig (microscope, amplifier, micromanipulator)

-

Patch pipettes (filled with internal solution)

-

External recording solution

-

Agonist (glutamate or AMPA)

-

Test compound

Procedure:

-

Prepare the cell culture for recording.

-

Approach a cell with a patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Apply the agonist via a perfusion system to evoke AMPA receptor-mediated currents.

-

Co-apply the test compound with the agonist and record the change in current.

-

Perform a dose-response analysis to determine the IC50.

-

Investigate the voltage-dependency and use-dependency of the block.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a competitive antagonist of the AMPA receptor. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its mechanism of action. Future research should focus on conducting these experiments to determine the precise pharmacological profile of this compound, including its potency, selectivity against other glutamate receptor subtypes, and its in vivo efficacy in relevant animal models of neurological disorders. Such studies will be crucial in evaluating the therapeutic potential of this compound and advancing it through the drug development pipeline.

Navigating the Physicochemical Landscape of 2-Chloro-3-(2-thienyl)quinoxaline: A Technical Guide to Solubility and Stability Studies

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel heterocyclic compound, 2-Chloro-3-(2-thienyl)quinoxaline. While specific experimental data for this compound is not publicly available, this document outlines standardized, best-practice methodologies based on established principles in pharmaceutical and chemical research. These protocols are designed to generate the critical data necessary for advancing this compound through the development pipeline.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is anticipated to have low aqueous solubility, a multi-faceted approach to characterization is recommended. Both thermodynamic and kinetic solubility assays should be performed to gain a comprehensive understanding of its dissolution behavior.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[1][2][3]

Experimental Protocol:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing various aqueous and organic solvents. Recommended solvents include purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, and 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations.

Data Presentation:

The results of the thermodynamic solubility study should be presented in a clear, tabular format.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | 25 | Data | Data |

| Purified Water | ~7.0 | 37 | Data | Data |

| PBS | 4.5 | 37 | Data | Data |

| PBS | 6.8 | 37 | Data | Data |

| PBS | 7.4 | 37 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

| Acetonitrile | N/A | 25 | Data | Data |

| DMSO | N/A | 25 | Data | Data |

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vivo dissolution.[4][5][6][7] This is typically determined by observing the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

-

Aqueous Buffer Addition: An aqueous buffer (e.g., PBS at pH 7.4) is added to each well, and the plate is shaken for a short period (e.g., 1-2 hours).

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the dissolved compound in the supernatant after filtration using UV spectrophotometry or LC-MS.[6]

Data Presentation:

Kinetic solubility results are typically reported as the concentration at which precipitation is first observed.

| Assay Type | Buffer System | pH | Incubation Time (h) | Kinetic Solubility (µM) |

| Nephelometry | PBS | 7.4 | 2 | Data |

| UV-Vis Spectroscopy | PBS | 7.4 | 2 | Data |

Workflow for Solubility Determination:

Stability Studies (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[8][9][10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure initial solubility).

-

Stress Conditions: Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until a target degradation of 5-20% is achieved.[11]

-

Sample Quenching: If necessary, neutralize the samples after exposure to acidic or basic conditions.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Specific Stress Conditions

A. Hydrolytic Stability (Acid and Base)

-

Acidic Conditions: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C).

-

Basic Conditions: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C).

-

Neutral Conditions: Reflux the drug solution in water.

B. Oxidative Stability

-

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

C. Thermal Stability

-

Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C, 105°C).

-

Expose a solution of the drug to elevated temperatures (e.g., 60-80°C).

D. Photostability

-

Expose the solid drug and its solution to UV and visible light according to ICH Q1B guidelines. A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (h) | Assay of Intact Drug (%) | Number of Degradants | Major Degradant (Peak Area %) |

| Acid Hydrolysis | 0.1 M HCl | 80 | 24 | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | 80 | 24 | Data | Data | Data |

| Oxidation | 3% H₂O₂ | RT | 24 | Data | Data | Data |

| Thermal (Solid) | Dry Heat | 105 | 48 | Data | Data | Data |

| Thermal (Solution) | Water | 80 | 48 | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | RT | As per guideline | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B | RT | As per guideline | Data | Data | Data |

Logical Flow for Forced Degradation Studies:

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of this promising compound as it progresses through the drug development process. It is imperative that all analytical methods used are thoroughly validated to ensure the reliability of the generated data.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. enamine.net [enamine.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Investigations of Thienyl-Quinoxaline Derivatives: A Technical Guide for Drug Discovery and Materials Science

Introduction

Thienyl-quinoxalines, a class of heterocyclic compounds integrating a thiophene and a quinoxaline moiety, have garnered significant attention from the scientific community. Their unique structural framework gives rise to a wide array of pharmacological activities and intriguing photophysical properties.[1] Quinoxaline derivatives are known for a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a thienyl group can further modulate these properties, making them promising candidates for the development of novel therapeutic agents and advanced materials.[1][3]

Theoretical and computational chemistry plays a pivotal role in the exploration of thienyl-quinoxalines.[4][5][6] By employing computational models, researchers can predict molecular structures, electronic properties, and interactions with biological targets, thereby guiding synthetic efforts and accelerating the discovery process. This technical guide provides an in-depth overview of the theoretical and computational studies on thienyl-quinoxalines, focusing on methodologies, key findings, and applications relevant to researchers, scientists, and drug development professionals.

Theoretical Methodologies in the Study of Thienyl-Quinoxalines

A variety of computational methods are employed to investigate the properties and potential applications of thienyl-quinoxaline derivatives. These methods provide valuable insights into their behavior at the molecular level.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometries and electronic properties of thienyl-quinoxalines.[1][7] Key parameters calculated using DFT include:

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions within a molecule.[7] The energy difference between HOMO and LUMO, known as the energy gap (ΔE), provides information about the molecule's stability and photophysical properties.[1][7]

-

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict regions of electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, and electronegativity, derived from FMO energies, help in predicting the overall reactivity of the molecule.

TD-DFT is an extension of DFT used to study the excited-state properties of molecules. It is instrumental in predicting UV-Vis absorption spectra and understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT).[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of thienyl-quinoxalines, docking studies are essential for:

-

Target Identification : Identifying potential biological targets by screening against a library of proteins.

-

Binding Affinity Prediction : Estimating the strength of the interaction between the thienyl-quinoxaline derivative and the active site of a target protein.[8]

-

Interaction Analysis : Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[8]

Commonly studied targets for quinoxaline derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For thienyl-quinoxalines, 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) are used to understand how steric, electrostatic, and hydrophobic fields influence their inhibitory potency.[10] These models can then be used to predict the activity of newly designed compounds.[10]

Data Presentation: Summarized Quantitative Findings

The following tables summarize key quantitative data from various theoretical and computational studies on thienyl-quinoxaline derivatives.

Table 1: Quantum Chemical Properties of Selected Thienyl-Quinoxaline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (esu) | Ref. |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | DFT | -6.0504 | -3.2446 | 2.8058 | - | [7] |

| Thienyl-Chalcone Derivative (3A25D2) | DFT | - | - | - | 4.35 x 10⁻³⁴ | [11] |

| Thienyl-Chalcone Derivative (3A25D4) | DFT | - | - | - | 3.78 x 10⁻³⁴ | [11] |

Table 2: Molecular Docking and Biological Activity of Selected Quinoxaline Derivatives

| Compound | Target | Docking Score (kcal/mol) | IC₅₀ (µM) | Selectivity Index (SI) | Ref. |

| Quinoxaline Derivative 13 | EGFR | - | 0.4 | - | [9] |

| Quinoxaline Derivative 11 | EGFR | - | 0.6 | - | [9] |

| Quinoxaline Derivative 13 | COX-2 | - | 0.46 | 66.11 | [9] |

| Quinoxaline Derivative 11 | COX-2 | - | 0.62 | 61.23 | [9] |

| Quinoxaline Derivative IV | VEGFR-2 | -17.11 | - | - | [8] |

| Quinoxaline Derivative III | VEGFR-2 | -15.63 | - | - | [8] |

| Quinoxaline Urea Analog 84 | IKKβ | - | - | - | [12] |

| Quinoxaline-Arylfuran Derivative QW12 | STAT3 | - | 10.58 | - | [13] |

Experimental and Computational Protocols

General Synthesis of Thienyl-Quinoxalines

A common method for the synthesis of 2,3-disubstituted quinoxalines involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. For thienyl-quinoxalines, this typically involves the reaction of an appropriate diamine with a thienyl-substituted dicarbonyl compound in a suitable solvent like ethanol, often with catalytic amounts of acid.[3][14] Another approach is the reaction of 2,3-dichloroquinoxaline with various nucleophiles.[1][15]

Computational Details: DFT and TD-DFT

-

Software : Gaussian 09 or similar quantum chemistry software packages.

-

Method : Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]

-

Basis Set : 6-311G(d,p) or a similar level of theory is commonly used for geometry optimization and electronic property calculations.[4]

-

Solvent Effects : The Polarizable Continuum Model (PCM) is often used to simulate the solvent environment.[16]

-

Excited States : TD-DFT calculations are performed on the optimized ground-state geometries to predict electronic absorption spectra.[1]

Computational Details: Molecular Docking

-

Software : AutoDock, GOLD, or similar docking programs.

-

Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation : The 3D structures of the thienyl-quinoxaline derivatives are generated and optimized using a suitable force field.

-

Docking Protocol : The prepared ligands are docked into the active site of the prepared protein. The docking results are analyzed based on the binding energy and the interactions observed.

In-vitro Biological Assays

-

Anticancer Activity : The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[9]

-

Enzyme Inhibition Assays : The inhibitory activity of the compounds against specific enzymes (e.g., COX-1/COX-2, EGFR) is determined using commercially available kits or established protocols. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[9]

Visualizations

Caption: General workflow for the study of thienyl-quinoxalines.

Caption: Relationship between computational predictions and experimental data.

Caption: Inhibition of EGFR signaling by thienyl-quinoxalines.

Applications and Future Perspectives

Theoretical and computational studies have illuminated the diverse potential applications of thienyl-quinoxalines.

Drug Development

-

Anticancer Agents : Many thienyl-quinoxaline derivatives have been investigated as potential anticancer agents.[9] Molecular docking studies have shown that they can bind to and inhibit key proteins involved in cancer progression, such as EGFR, VEGFR-2, and IKKβ.[8][9][12]

-

Anti-inflammatory Agents : The ability of some derivatives to selectively inhibit COX-2 over COX-1 suggests their potential as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[9]

-

Antiviral Agents : Quinoxaline derivatives have been explored for their antiviral activity, including against SARS-CoV-2 proteases.[17] Computational screening can accelerate the identification of potent antiviral candidates.[17]

-

Antitubercular Agents : Some thienyl-pyrrolo-quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis.[18]

Materials Science

-

Nonlinear Optical (NLO) Materials : Computational studies have predicted that some thienyl-quinoxaline derivatives possess significant first hyperpolarizability (β) values, suggesting their potential for use in optoelectronic devices.[19] The donor-acceptor architecture of these molecules contributes to their NLO properties.

-

Organic Light-Emitting Diodes (OLEDs) : The fluorescence properties of thienyl-quinoxalines make them candidates for use as emitters in OLEDs.[3]

-

Chemosensors : Modified 2,3-bis(thienyl)quinoxaline fluorophores have been investigated as potential chemosensors for detecting metal cations and nitroaromatic compounds.[20]

Future Directions

Future research in this area will likely focus on:

-

Multi-target Drug Design : Designing single molecules that can inhibit multiple targets involved in a disease pathway.

-

Enhanced Bioavailability : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be crucial in designing compounds with improved pharmacokinetic profiles.[10]

Conclusion

Theoretical and computational studies have proven to be indispensable tools in the investigation of thienyl-quinoxaline derivatives. These methods provide deep insights into the structure-property and structure-activity relationships, enabling the rational design of novel compounds for applications in both medicine and materials science. The synergy between computational predictions and experimental validation will continue to drive innovation in this exciting field, paving the way for the development of next-generation therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 5. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects | Semantic Scholar [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. researchgate.net [researchgate.net]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery. Many of these biological effects are attributed to the ability of quinoxaline derivatives to act as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway and various protein kinases, which are often dysregulated in diseases like cancer.[1][2][3][4] This guide provides an in-depth review of the two primary and most versatile methods for synthesizing 2,3-disubstituted quinoxalines: the condensation of o-phenylenediamines with α-dicarbonyl compounds and the nucleophilic substitution on 2,3-dichloroquinoxaline.

Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and widely employed method for the synthesis of 2,3-disubstituted quinoxalines. This reaction is valued for its reliability and the commercial availability of a wide range of starting materials. The versatility of this method allows for the synthesis of symmetrically and asymmetrically substituted quinoxalines by selecting the appropriate α-dicarbonyl compound.

The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be promoted by heat or the use of a catalyst.[5] Modern variations of this method utilize microwave irradiation or ultrasound to accelerate the reaction, often leading to higher yields in shorter reaction times. A variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been employed to improve the efficiency and environmental footprint of this synthesis.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 2,3-disubstituted quinoxalines via condensation.

Experimental Protocols

Protocol 1.2.1: Conventional Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical approach to synthesizing 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

-

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (16 mL)

-

Water

-

-

Procedure:

-

Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for 30 minutes.

-

Add water dropwise to the warm solution until a slight cloudiness persists.

-

Allow the solution to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

-

Protocol 1.2.2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol utilizes microwave irradiation to significantly reduce the reaction time.

-

Materials:

-

o-Phenylenediamine (0.01 mol)

-

Benzil (0.01 mol)

-

Ethanol (16 mL)

-

-

Procedure:

-

In a microwave-safe reaction vessel, mix o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.

-

Irradiate the mixture in a microwave reactor for 55 seconds.

-

After cooling, the product crystallizes from the solution.

-

Collect the product by filtration and wash with cold ethanol.

-

Tabulated Quantitative Data

| Entry | α-Dicarbonyl Compound | o-Phenylenediamine | Catalyst | Solvent | Conditions | Time | Yield (%) |

| 1 | Benzil | Unsubstituted | None | Rectified Spirit | Water bath | 30 min | ~90 |

| 2 | Benzil | Unsubstituted | None | Ethanol | Microwave | 55 sec | 60 |

| 3 | Benzil | Unsubstituted | Citric Acid | Ethanol | Reflux | < 1 min | 94 |

| 4 | Biacetyl | Unsubstituted | None | Methanol | Room Temp | - | High |

| 5 | Phenylglyoxal | Unsubstituted | None | Ethanol | Reflux | - | Good |

Reaction Mechanism

The reaction proceeds through a two-step mechanism: nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the α-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

Caption: Mechanism of quinoxaline formation from o-phenylenediamine and an α-dicarbonyl compound.

Nucleophilic Substitution on 2,3-Dichloroquinoxaline

A highly versatile method for the synthesis of a wide array of 2,3-disubstituted quinoxalines is the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ). This approach allows for the introduction of a diverse range of substituents, including amino, alkoxy, and thioether groups, by reacting 2,3-DCQ with appropriate nucleophiles. The stepwise substitution of the two chlorine atoms enables the synthesis of both symmetrically and asymmetrically substituted quinoxalines.

The starting material, 2,3-dichloroquinoxaline, is readily prepared from quinoxaline-2,3-dione, which in turn can be synthesized from the condensation of o-phenylenediamine and oxalic acid.

Synthesis of 2,3-Dichloroquinoxaline

Protocol 2.1.1: Preparation of 2,3-Dichloroquinoxaline

-

Materials:

-

Quinoxaline-2,3(1H,4H)-dione (5.00 g)

-

Phosphorus oxychloride (POCl₃, 20 mL)

-

-

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (20 mL).

-

Reflux the mixture at 100 °C for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, distill off the excess POCl₃ under vacuum.

-

Quench the reaction mixture with ice-cold water.

-

Collect the resulting off-white solid by filtration under vacuum to yield 2,3-dichloroquinoxaline.

-

General Reaction Scheme for Nucleophilic Substitution

Caption: Stepwise nucleophilic substitution on 2,3-dichloroquinoxaline.

Experimental Protocols for Nucleophilic Substitution

Protocol 2.3.1: Synthesis of Symmetrically Substituted 2,3-Bis(alkylthio)quinoxalines

-

Materials:

-

2,3-Dichloroquinoxaline

-

Alkyl thiol (2 equivalents)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, Ethanol)

-

-

Procedure:

-

Dissolve 2,3-dichloroquinoxaline in the chosen solvent.

-

Add the base, followed by the dropwise addition of the alkyl thiol.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.

-

Protocol 2.3.2: Synthesis of Asymmetrically Substituted 2-Amino-3-alkoxyquinoxalines

-

Materials:

-

2,3-Dichloroquinoxaline

-

Amine (1 equivalent)

-

Sodium alkoxide (1 equivalent)

-

Solvent (e.g., Ethanol, THF)

-

-

Procedure:

-

React 2,3-dichloroquinoxaline with one equivalent of the amine at a controlled temperature (often room temperature) to favor monosubstitution.

-

Isolate the 2-amino-3-chloroquinoxaline intermediate.

-

React the isolated intermediate with one equivalent of the sodium alkoxide in a suitable solvent, often with heating, to afford the asymmetrically disubstituted product.

-

Work-up and purify the final product as described in Protocol 2.3.1.

-

Tabulated Quantitative Data for Nucleophilic Substitution

| Entry | Nucleophile 1 | Nucleophile 2 | Conditions | Product | Yield (%) |

| 1 | Thiophenol (2 eq.) | - | K₂CO₃, DMF, rt | 2,3-Bis(phenylthio)quinoxaline | 85-95 |

| 2 | Morpholine (2 eq.) | - | Et₃N, Ethanol, reflux | 2,3-Dimorpholinoquinoxaline | 80-90 |

| 3 | 4-Chloroaniline (1 eq.) | Thiophenol (1 eq.) | Stepwise, various | 2-(4-Chloroanilino)-3-(phenylthio)quinoxaline | Good |

| 4 | Hydrazine (1 eq.) | - | Ethanol, rt | 2-Chloro-3-hydrazinylquinoxaline | - |

Reaction Mechanism

The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline proceeds via an addition-elimination mechanism. The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride ion) is then eliminated to restore the aromaticity of the quinoxaline ring.

Caption: Mechanism of nucleophilic aromatic substitution on 2,3-dichloroquinoxaline.

Conclusion

The synthesis of 2,3-disubstituted quinoxalines is a well-established field with robust and versatile methodologies. The condensation of o-phenylenediamines with α-dicarbonyl compounds remains a fundamental and reliable approach, particularly for symmetrically substituted derivatives. For the synthesis of a broader and more diverse range of quinoxalines, including asymmetrically substituted ones, the nucleophilic substitution on 2,3-dichloroquinoxaline offers unparalleled flexibility. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The continued development of these synthetic strategies is crucial for advancing the exploration of quinoxaline derivatives in drug discovery and materials science.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the C-Cl Bond in Quinoxalines: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The introduction of a chlorine atom onto the quinoxaline ring provides a highly versatile synthetic handle, enabling a wide array of functionalizations through modern cross-coupling and nucleophilic substitution reactions. This guide explores the reactivity of the carbon-chlorine (C-Cl) bond in quinoxalines, offering a comprehensive overview of key transformations, detailed experimental protocols, and insights into their application in drug discovery, with a particular focus on the development of kinase inhibitors.

The Reactive Nature of the Chloroquinoxaline Moiety

The C-Cl bond in chloroquinoxalines is activated towards both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring acidifies the aromatic protons and makes the carbon atoms bearing the chlorine susceptible to nucleophilic attack. Furthermore, the C-Cl bond readily participates in the oxidative addition step of catalytic cycles involving palladium and other transition metals. This dual reactivity makes chloroquinoxalines invaluable starting materials for the synthesis of diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly effective for the functionalization of chloroquinoxalines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting a halide with an organoboron compound. For chloroquinoxalines, this reaction is instrumental in introducing aryl and heteroaryl substituents.

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 64 |

| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 51 |

| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 94 |

| 4 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 49 |

| 5 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)-6-chloroquinoxaline | 47 |

| 6 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | 26 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [1]

To a solution of 2,6-dichloroquinoxaline (1 equiv) in THF are added the corresponding arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equiv). The reaction mixture is heated at 90 °C for 8 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroquinoxaline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to alkynyl-substituted quinoxalines. These products can serve as key intermediates for further transformations.

Table 2: Sonogashira Coupling of 2-Chloro-3-methoxyquinoxaline with Terminal Alkynes

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Methoxy-3-(phenylethynyl)quinoxaline | 92 |

| 2 | 4-Ethynyltoluene | 2-Methoxy-3-((4-methylphenyl)ethynyl)quinoxaline | 88 |

| 3 | 1-Heptyne | 2-Methoxy-3-(hept-1-yn-1-yl)quinoxaline | 75 |

| 4 | 3,3-Dimethyl-1-butyne | 2-Methoxy-3-((3,3-dimethylbut-1-yn-1-yl)quinoxaline | 70 |

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

A mixture of the chloroquinoxaline (1 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent such as triethylamine or a mixture of THF and water is stirred under an inert atmosphere at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the quinoxaline core. This reaction is particularly valuable in drug discovery for synthesizing compounds with improved pharmacokinetic properties.[3][4][5][6][7]

Table 3: Buchwald-Hartwig Amination of 3-Chloroquinoxalinones [7]

| Entry | Amine/Amide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 95 |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 88 |

| 3 | Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 85 |

| 4 | Pyrrolidin-2-one | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 78 |

| 5 | Indole | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 82 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

A mixture of the 3-chloroquinoxalinone (1.0 mmol), the amine or amide (1.2 mmol), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand such as Xantphos (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in an anhydrous solvent like dioxane or toluene is heated under an inert atmosphere. The reaction temperature and time are optimized for each substrate. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the quinoxaline scaffold.

Table 4: Heck Reaction of Chloroquinoxalines with Alkenes

| Entry | Chloroquinoxaline | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Chloroquinoxaline | Styrene | Pd(OAc)₂ | Et₃N | DMF | 85 |

| 2 | 2-Chloroquinoxaline | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 78 |

| 3 | 6-Chloroquinoxaline | 4-Vinylpyridine | Pd(PPh₃)₄ | NaOAc | DMA | 72 |

Experimental Protocol: General Procedure for Heck Reaction [8][9]

A mixture of the chloroquinoxaline (1 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-2 mmol), and optionally a phosphine ligand in a polar aprotic solvent (e.g., DMF, DMA, or acetonitrile) is heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Reaction Workflows and Signaling Pathways

Visualizing reaction workflows and biological signaling pathways is crucial for understanding the synthesis and mechanism of action of quinoxaline-based drugs.

Caption: Synthetic workflow for the functionalization of chloroquinoxalines.

Many quinoxaline derivatives synthesized via C-Cl bond functionalization have shown potent inhibitory activity against key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12][13]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Conclusion

The C-Cl bond in quinoxalines is a remarkably versatile functional group that provides a robust platform for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offer efficient and modular approaches to introduce a wide range of substituents. This synthetic flexibility is of paramount importance in drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. The successful development of quinoxaline-based inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR underscores the significance of C-Cl bond reactivity in generating novel therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers to leverage the chemistry of chloroquinoxalines in their pursuit of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Heck Reaction [organic-chemistry.org]

- 10. rjptonline.org [rjptonline.org]

- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation of 2-Chloro-3-(2-thienyl)quinoxaline Toxicity: A Technical Whitepaper Based on Analogous Quinoxaline Derivatives

Disclaimer: This document provides a preliminary toxicological overview relevant to 2-Chloro-3-(2-thienyl)quinoxaline. As of the latest literature review, no direct toxicity studies on this specific compound have been published. The following data and discussion are based on published research on structurally related quinoxaline derivatives. The insights drawn from these analogs are intended to guide future research and should not be considered a definitive toxicity profile for this compound.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The diverse pharmacological profile of the quinoxaline scaffold necessitates a thorough understanding of its potential toxicity. This whitepaper aims to provide a preliminary investigation into the potential toxicity of this compound by summarizing and analyzing the available toxicological data on analogous quinoxaline compounds. The structure-activity relationships (SAR) gleaned from these studies can offer valuable insights into the potential hazards associated with this novel compound and guide the design of future toxicological assessments.

In Vitro Cytotoxicity of Quinoxaline Derivatives

In vitro cytotoxicity assays are a fundamental component of preliminary toxicity screening. Studies on various quinoxaline derivatives have demonstrated a wide range of cytotoxic potencies against different cancer cell lines. This data is crucial for identifying structural motifs that may contribute to cellular toxicity.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of several quinoxaline derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione | MKN 45 (Human gastric adenocarcinoma) | 1.30 | [3] |

| 2,3-diethyl-5,10-pyrazino[2,3-g]quinoxalinedione | MKN 45 (Human gastric adenocarcinoma) | 7.61 | [3] |

| Benzo[g]quinoxaline derivative 3 | MCF-7 (Human breast adenocarcinoma) | 2.89 | [4] |

| 2-(5-bromo-2-hydroxy-phenyl)-quinoxaline (3a) | MCF-7 (Human breast adenocarcinoma) | 12.74 | [5] |

| 2-(5-bromo-2-acetoxy-phenyl)-quinoxaline (4a) | MCF-7 (Human breast adenocarcinoma) | 20.8 | [5] |

| 3-(phenyldiazenyl)-2-(5-bromo-2-hydroxy-phenyl)-quinoxaline (7) | MCF-7 (Human breast adenocarcinoma) | 8.6 | [5] |

| 2-(8-methoxy-coumarin-3-yl)-quinoxaline (3b) | MCF-7 (Human breast adenocarcinoma) | 1.85 | [6] |

| 1,4-dihydro-2-(8-methoxy-coumarin-3-yl)-quinoxaline (4b) | MCF-7 (Human breast adenocarcinoma) | 4.08 | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro cytotoxicity of quinoxaline derivatives.

Cell Culture and Maintenance

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and MKN 45 (gastric adenocarcinoma), are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[6]

Workflow:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoxaline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data from various quinoxaline derivatives allows for the deduction of preliminary structure-activity relationships. These insights can help predict the potential toxicity of novel compounds like this compound.

-

Influence of Substituents: The type and position of substituents on the quinoxaline ring significantly impact cytotoxicity. For instance, the addition of a phenyl diazonium moiety at the 3-position of a 2-phenyl-quinoxaline scaffold has been shown to improve cytotoxic activity.[5]

-

Role of Aromaticity: The aromaticity of the quinoxaline ring appears to be crucial for its cytotoxic effects. A significant decrease in activity was observed when the quinoxaline moiety was converted to a 1,4-dihydroquinoxaline.[6]

-

Effect of Halogenation: Bromination of certain quinoxaline scaffolds has been shown to both enhance and impair anti-proliferative activity, indicating that the effect of halogenation is highly dependent on the overall molecular structure.[4][5]

Potential Signaling Pathways

While specific signaling pathways for this compound are unknown, studies on analogous compounds suggest potential mechanisms of action that could be relevant. For example, some benzo[g]quinoxaline derivatives have been found to induce apoptosis by activating Bax and downregulating Bcl2, and they have also shown inhibitory activity against DNA topoisomerase IIβ.[4]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.

Potential Apoptotic Signaling Pathway

Caption: A potential mechanism of apoptosis induction by quinoxaline derivatives.

Conclusion and Future Directions

This preliminary investigation, based on data from analogous quinoxaline derivatives, suggests that this compound may possess cytotoxic properties. The presence of a chloro group at the 2-position and a thienyl group at the 3-position will likely influence its biological activity and toxicity profile.

Future research should prioritize the following:

-

Direct In Vitro Cytotoxicity Screening: The cytotoxicity of this compound should be evaluated against a panel of human cancer and normal cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial to understanding its toxicological profile.

-

In Vivo Toxicity Studies: Should in vitro studies indicate significant biological activity, in vivo studies in animal models will be necessary to assess systemic toxicity, determine the maximum tolerated dose (MTD), and identify target organs of toxicity.

A comprehensive toxicological evaluation is imperative before this compound can be considered for any therapeutic application. The information presented in this whitepaper provides a foundational framework for designing these essential future studies.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(2-thienyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-3-(2-thienyl)quinoxaline with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel, structurally diverse compounds with potential therapeutic applications. The quinoxaline scaffold is a privileged structure in drug discovery, and its functionalization at the 2-position allows for the exploration of a wide range of chemical space.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] For heteroaryl chlorides like this compound, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4] The electron-deficient nature of the quinoxaline ring system can influence the reactivity of the C-Cl bond, often requiring specific catalytic systems to facilitate the reaction.[5]

The general transformation for the Suzuki coupling of this compound is depicted below:

Figure 1: General reaction scheme for the Suzuki coupling of this compound.

Reaction Components and Conditions